4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine
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Overview
Description
4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of the Piperidine Moiety: Piperidine derivatives can be synthesized via cyclization reactions or through the reduction of pyridine derivatives.
Coupling Reactions: The piperazine and piperidine moieties are then coupled with the pyrimidine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties.
Reduction: Reduction reactions can be performed on the pyrimidine core to modify its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenyl)piperazine: A simpler analog that lacks the pyrimidine core.
4-Ethylphenoxy Pyrimidine: A compound with a similar pyrimidine core but different substituents.
Piperidine Derivatives: Compounds with similar piperidine moieties but different functional groups.
Uniqueness
4-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(4-ethylphenoxy)pyrimidine is unique due to its combination of piperazine, piperidine, and pyrimidine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2/c1-4-24-7-9-26(10-8-24)37-29-20-28(31-21-32-29)34-13-11-25(12-14-34)30(36)35-17-15-33(16-18-35)27-19-22(2)5-6-23(27)3/h5-10,19-21,25H,4,11-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWGPQUMJNBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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